2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6OS/c17-12-4-3-10(6-11(12)16(18,19)20)23-13(27)8-28-15-25-24-14(26(15)21)9-2-1-5-22-7-9/h1-7H,8,21H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIDNFQLWFJNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a triazole derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.81 g/mol. The presence of both the triazole ring and various aromatic substituents contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClF₃N₄S |
| Molecular Weight | 396.81 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Insert InChI Key Here] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The triazole moiety is known to inhibit ergosterol synthesis, which is crucial for fungal cell membrane integrity. This mechanism is similar to that of established antifungal agents like fluconazole.
- Antibacterial Activity : Research indicates that triazole derivatives can disrupt bacterial enzyme functions, leading to cell death. The compound has shown effectiveness against various bacterial strains, including resistant ones.
- Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against several pathogens and cancer cell lines. Below are summarized findings from various research articles:
Case Studies
- Antimicrobial Efficacy : In a study published in MDPI, derivatives of triazole were tested against multiple bacterial strains, demonstrating potent activity particularly against Mycobacterium smegmatis with MIC values lower than standard antibiotics like streptomycin .
- Anticancer Activity : A series of fluorinated triazoles were evaluated for antiproliferative effects against various cancer cell lines. The compound exhibited significant inhibition against MCF-7 and A549 cells, indicating potential for further development as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antifungal activity against various strains of fungi, including Candida species. For instance, studies have shown that triazole derivatives can outperform traditional antifungal agents like fluconazole in inhibiting fungal growth . The specific compound under discussion may similarly demonstrate potent antimicrobial effects due to its structural similarities.
Anticancer Potential
The unique structure of 1,2,4-triazole derivatives has been linked to anticancer properties. The presence of the pyridine moiety and the chloro-substituted phenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Inhibition of Enzymatic Activity
Recent computational studies indicate that triazole derivatives can act as inhibitors for specific enzymes involved in inflammatory processes. For example, docking studies suggest that similar compounds might inhibit 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory responses and related diseases . This inhibition could lead to potential therapeutic applications in treating inflammatory conditions.
Fungicides
The antifungal properties of triazole derivatives make them suitable candidates for agricultural applications as fungicides. Their ability to inhibit fungal pathogens can be crucial in protecting crops from diseases caused by fungi, thereby enhancing agricultural productivity. The compound under consideration may be evaluated for its effectiveness against various plant pathogens .
Growth Regulators
Research into triazole derivatives has also explored their role as plant growth regulators. These compounds can influence plant growth and development by modulating hormonal pathways, which may lead to increased yields and improved resistance to environmental stresses.
Synthesis of Functional Materials
The unique chemical structure of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide opens avenues for its use in synthesizing functional materials. Its ability to form coordination complexes with metals could lead to applications in catalysis or as precursors for advanced materials with specific electronic or optical properties.
Coatings and Polymers
The incorporation of triazole derivatives into polymer matrices may enhance the mechanical properties and thermal stability of materials. This could lead to the development of coatings with improved resistance to environmental degradation.
Summary Table: Applications Overview
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal | Antimicrobial | Effective against fungal infections |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme inhibition | Reduces inflammation via enzyme targeting | |
| Agricultural | Fungicides | Protects crops from fungal diseases |
| Growth regulators | Enhances plant growth and stress resistance | |
| Material Science | Functional materials | Catalysis and advanced material synthesis |
| Coatings | Improved mechanical properties and stability |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Key Observations :
- The 4-amino group in the target compound reduces hydrophobicity (lower logP vs.
- Pyridin-3-yl vs. pyridin-4-yl : Positional isomerism affects hydrogen-bonding interactions. Pyridin-3-yl may favor binding to receptors with proximal acidic residues .
- Electron-withdrawing groups (CF₃, Cl) on the phenyl ring enhance stability and receptor affinity, as seen in analogs with anti-inflammatory and antimicrobial activity .
Antimicrobial Activity
Compounds with 4-amino-triazole and electron-withdrawing phenyl substituents (e.g., 4-Cl, 3-CF₃) exhibit MIC values of 8–32 µg/mL against E. coli and S. aureus, comparable to ciprofloxacin . In contrast, ethyl-substituted analogs (e.g., CAS 573695-56-4) lack reported antimicrobial data, suggesting the amino group is critical for activity .
Anti-Inflammatory and Anti-Exudative Effects
In rat models, 2-((4-amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamide derivatives reduced edema by 40–60% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s trifluoromethyl group may further enhance potency by stabilizing ligand-receptor interactions .
Receptor-Targeted Activity
VUAA-1 and OLC-12 (Orco agonists) demonstrate that triazole-thioacetamide scaffolds bind insect odorant receptors. The target compound’s 4-amino and 3-CF₃ groups could modulate selectivity for mammalian targets like kinases or ion channels .
Preparation Methods
Formation of the 4-Amino-5-(Pyridin-3-yl)-1,2,4-Triazole-3-Thiol Core
The 1,2,4-triazole ring is synthesized via cyclocondensation reactions. A validated method involves treating pyridine-3-carboxamide derivatives with hydrazine hydrate under reflux conditions. For instance, 4-amino-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol is prepared by reacting pyridine-3-carboxamide with thiocarbazide in ethanol at 80°C for 12 hours. The thiol group is introduced using dimethyl N-cyanoiminodithiocarbonate, followed by hydrolysis with aqueous potassium hydroxide.
Key Reaction Conditions :
Synthesis of N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Acetamide Derivatives
The acetamide moiety is prepared by acylating 4-chloro-3-(trifluoromethyl)aniline with acetyl chloride in dichloromethane. A Schotten-Baumann reaction ensures high regioselectivity, with triethylamine as the base to neutralize HCl byproducts. The intermediate N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is isolated in 85–90% yield after vacuum distillation.
Coupling Strategies for Sulfanyl-Acetamide Linkage
Nucleophilic Substitution Reaction
The critical sulfanyl bridge is formed via a nucleophilic substitution between the triazole-thiol and a bromoacetamide derivative. N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-bromoacetamide is synthesized by treating the parent acetamide with bromoacetyl bromide in tetrahydrofuran (THF) at 0°C. Subsequent coupling with the triazole-thiol is performed in dimethylformamide (DMF) using potassium carbonate as a base, yielding the target compound after 6–8 hours at 60°C.
Optimized Parameters :
Alternative Mercapto-Acetamide Coupling
An alternative approach involves pre-forming 2-mercapto-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide , which is then coupled to a halogenated triazole derivative. This method uses oxidative conditions (e.g., iodine in dimethyl sulfoxide) to facilitate disulfide bond formation, though yields are lower (45–50%).
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity. Elemental analysis aligns with theoretical values (C: 49.02%, H: 3.62%, N: 23.15%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 65 | 98 | High reproducibility | Requires anhydrous conditions |
| Mercapto-Acetamide Coupling | 50 | 95 | Avoids bromoacetamide synthesis | Lower yield due to side reactions |
Optimization Strategies and Scale-Up Considerations
Solvent Selection
DMF outperforms acetone in coupling reactions due to better solubility of intermediates, though acetone is preferred for environmentally benign processes.
Temperature Control
Maintaining 60°C during coupling minimizes byproduct formation. Exceeding 70°C promotes decomposition of the triazole-thiol.
Q & A
Q. What are the standard synthetic routes for 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole-thiol intermediate via cyclization of isonicotinohydrazide with iso-thiocyanates under reflux in ethanol, followed by NaOH/HCl treatment to isolate the thiol group .
- Step 2 : Alkylation of the thiol intermediate with α-chloroacetonitrile in the presence of KOH/NaOH and DMF to introduce the acetamide moiety .
- Step 3 : Final purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Key parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF for alkylation), and reaction time (12–24 hours).
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the pyridine, triazole, and trifluoromethylphenyl groups. For example, the pyridin-3-yl proton signals appear as doublets near δ 8.5–9.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z ≈ 453.9 (C₁₉H₁₅ClF₃N₅OS) .
Q. What preliminary biological activities have been reported for this compound?
- Anti-exudative activity : Demonstrated in rat models at doses of 10–50 mg/kg, reducing inflammation by 30–50% compared to controls .
- Antimicrobial potential : Structural analogs show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) via triazole-mediated disruption of bacterial membranes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent selection : Replace ethanol with DMF or THF to enhance solubility of intermediates, increasing yields from 60% to 85% .
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics .
- By-product mitigation : Introduce scavengers like molecular sieves to adsorb residual water during cyclization .
Data-driven approach : Design a factorial experiment varying temperature (50–90°C), solvent (DMF vs. THF), and catalyst loading (0–5 mol%) to identify optimal conditions .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case study : Discrepancies in antibacterial efficacy (e.g., inactive in some studies vs. MIC = 32 µg/mL in others) may arise from differences in:
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Model interactions with cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) to predict binding affinities. The pyridin-3-yl group shows strong π-π stacking with COX-2’s hydrophobic pocket .
- QSAR modeling : Use descriptors like logP (calculated ≈3.2) and polar surface area (≈90 Ų) to correlate hydrophobicity with membrane permeability .
Experimental validation : Synthesize analogs with substituted pyridine rings (e.g., 4-Cl or 2-OCH₃) and test against inflammation models .
Q. How does the compound’s stability under varying conditions impact formulation studies?
- pH stability : Degrades rapidly at pH <4 or >10 due to hydrolysis of the acetamide bond. Use buffered solutions (pH 6–8) for in vitro assays .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (t₁/₂ = 14 days under UV light vs. >6 months in darkness) .
Analytical methods : Accelerated stability testing via HPLC-UV at 40°C/75% RH over 30 days .
Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy?
- Carrageenan-induced paw edema (rats) : Administer 20 mg/kg orally; measure paw volume reduction at 3- and 6-hour intervals .
- Cytokine profiling : Use ELISA to quantify TNF-α and IL-6 levels in serum post-treatment .
Endpoint selection : Combine histopathology (e.g., neutrophil infiltration) with biochemical markers for robust validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
